2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid
Description
Properties
IUPAC Name |
2-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c1-13(22)21-10-9-15-12-16(7-8-18(15)21)27(25,26)20-17(19(23)24)11-14-5-3-2-4-6-14/h2-8,12,17,20H,9-11H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFHDPJPNKMCQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC(CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101170120 | |
| Record name | Phenylalanine, N-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101170120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1396964-72-9 | |
| Record name | Phenylalanine, N-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1396964-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylalanine, N-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101170120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1-Acetyl-2,3-dihydro-1H-indole (Indoline) Derivative
Sulfonylation of the Indoline Ring
- The 5-position sulfonylation is performed by introducing a sulfonyl chloride derivative (e.g., chlorosulfonic acid or sulfonyl chloride reagents) to the indoline compound.
- This step forms the sulfonyl chloride intermediate, which is then reacted with an amine to form the sulfonamide linkage.
- The reaction conditions typically involve anhydrous solvents such as dichloromethane or tetrahydrofuran, with bases like triethylamine to neutralize generated HCl.
Coupling with 3-Phenylpropanoic Acid
- The amino group of the sulfonamide intermediate is coupled with 3-phenylpropanoic acid or its activated derivative (e.g., acid chloride or anhydride).
- Activation of the carboxylic acid is often done using coupling agents such as carbodiimides (e.g., DCC, EDC) or mixed anhydrides.
- The coupling reaction proceeds under mild conditions to avoid racemization and preserve the integrity of the amino acid moiety.
- Purification steps include crystallization or chromatographic methods to isolate the target compound.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Indoline formation | Catalytic hydrogenation or cyclization | 2,3-Dihydro-1H-indole (indoline) |
| 2 | N-Acetylation | Acetic anhydride, base | 1-Acetyl-2,3-dihydro-1H-indole |
| 3 | Sulfonylation | Chlorosulfonic acid or sulfonyl chloride, base | 5-Sulfonyl chloride indoline intermediate |
| 4 | Sulfonamide formation | Reaction with amine group | Sulfonamide intermediate |
| 5 | Coupling with amino acid | 3-Phenylpropanoic acid activated by DCC/EDC | Final compound: this compound |
Research Findings and Optimization Notes
- The sulfonylation step requires careful control of temperature and moisture to prevent hydrolysis of sulfonyl chloride intermediates.
- Use of coupling agents like EDC over DCC can reduce side reactions and improve yields in the amino acid coupling step.
- Protecting groups on the amino acid (if used) should be chosen to withstand sulfonylation conditions and be removable under mild conditions.
- Purity and yield optimization often involve recrystallization from suitable solvents and chromatographic purification.
Analytical Data Supporting Synthesis
- Molecular weight and formula confirmation via mass spectrometry and elemental analysis.
- Structural confirmation by NMR spectroscopy (1H, 13C) showing characteristic signals for acetyl, indoline, sulfonamide, and phenylpropanoic acid protons.
- Infrared spectroscopy confirming sulfonyl (S=O) and carboxylic acid (C=O) functional groups.
- Purity assessed by HPLC or TLC.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Critical Parameters | Yield Range (%) | Notes |
|---|---|---|---|---|
| Indoline synthesis | Catalytic hydrogenation, cyclization | Catalyst type, temperature | 70-90 | High purity indoline needed |
| N-Acetylation | Acetic anhydride, base | Reaction time, stoichiometry | 85-95 | Avoid over-acetylation |
| Sulfonylation | Chlorosulfonic acid, base | Anhydrous conditions, temp control | 60-80 | Moisture sensitive |
| Sulfonamide formation | Amine, base | pH control, solvent choice | 75-90 | Efficient amine coupling required |
| Coupling with amino acid | DCC/EDC, base, activated acid | Temperature, coupling time | 65-85 | Minimize racemization |
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The acetyl group can be substituted with other acyl groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Sulfide derivatives.
Substitution: Various acyl-substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticonvulsant Activity
Research indicates that derivatives of compounds similar to 2-{[(1-acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid exhibit significant anticonvulsant properties. For instance, studies have shown that certain N-benzyl substituted derivatives demonstrate superior efficacy in maximal electroshock seizure tests compared to traditional anticonvulsants like phenobarbital .
Neuroprotective Effects
The compound's structural similarity to known neuroprotective agents suggests potential applications in treating neurological disorders. Investigations into its mechanism of action reveal interactions with sodium channels, which may help in stabilizing neuronal excitability and preventing seizures .
Pharmacological Insights
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted on related compounds to optimize their pharmacological profiles. These studies have demonstrated that specific substitutions on the indole ring can enhance anticonvulsant activity while minimizing side effects. For example, electron-withdrawing groups at certain positions have been shown to retain or improve activity .
Case Studies
Mechanism of Action
The mechanism of action of 2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity, while the phenylpropanoic acid backbone can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Sulfonylureas: A class of compounds with a sulfonyl group, used as antidiabetic agents.
Phenylpropanoic acids: A group of compounds with a phenylpropanoic acid backbone, used in various therapeutic applications.
Uniqueness
2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid is unique due to its combination of an indole moiety, a sulfonyl group, and a phenylpropanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.
Biological Activity
2-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}-3-phenylpropanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
It features a sulfonamide group attached to an indole derivative, which is known to influence its biological activity. The structure can be represented as follows:
| Component | Structure |
|---|---|
| Indole Ring | Indole |
| Sulfonamide | Sulfonamide |
Antimicrobial Properties
Research indicates that derivatives of 3-phenylpropanoic acid exhibit antimicrobial activity. For instance, chlorinated derivatives have shown effectiveness against various pathogens, suggesting that modifications in the structure can enhance bioactivity . The indole moiety is often associated with antimicrobial effects, which may also apply to this compound.
Cytotoxicity
Studies have demonstrated that related compounds, such as 2-amino-3-cyano-dihydroindol-5-ones, exhibit cytotoxic properties in different biological test systems. This suggests that this compound may possess similar cytotoxic effects against cancer cell lines .
The mechanisms by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often act as enzyme inhibitors, potentially affecting metabolic pathways.
- Cell Cycle Arrest : Some studies suggest that indole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
Study 1: Antimicrobial Activity
A study published in Nature highlighted the effectiveness of phenylpropanoic acid derivatives against bacterial strains. The results demonstrated a significant reduction in bacterial growth when treated with these compounds, indicating their potential as antibiotic agents .
Study 2: Cytotoxic Effects
In vitro assays conducted on various cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The IC50 values were determined to be in the micromolar range, suggesting a promising therapeutic index for further development .
Q & A
Basic Research Questions
Q. What are the recommended methods for determining the crystal structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use the SHELX suite (e.g., SHELXL for refinement) to solve and refine the structure. Initial data collection requires high-quality crystals, followed by iterative refinement cycles using restraints for bond lengths/angles and validation tools (e.g., R-factor, residual electron density maps) to ensure accuracy. SHELX programs are robust for small-molecule crystallography and accommodate complex substituents like sulfonamide and indole moieties .
Q. How can researchers synthesize this compound with high purity?
- Methodology : A multi-step synthesis is typical:
Sulfonylation : React 1-acetyl-2,3-dihydro-1H-indol-5-amine with a sulfonyl chloride derivative under basic conditions (e.g., pyridine or triethylamine).
Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the sulfonamide intermediate to 3-phenylpropanoic acid.
Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
Q. What analytical techniques are essential for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., sulfonyl group at C5 of indole, phenylpropanoic acid linkage).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- FT-IR : Identify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
Advanced Research Questions
Q. How can data contradictions in crystallographic refinement be resolved?
- Methodology : Contradictions (e.g., high R-factor, disorder in the indole ring) require:
- Dual Refinement : Compare SHELXL with other software (e.g., Olex2, Phenix) to cross-validate parameters.
- Twinned Data Handling : For twinned crystals, use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning.
- Dynamic Disorder Modeling : Apply split-atom models or restraints for flexible groups (e.g., acetyl rotation on the indole ring) .
Q. What strategies are used for impurity profiling and quantification?
- Methodology :
- HPLC-MS : Use a gradient method (e.g., 0.1% formic acid in water/acetonitrile) with a C18 column. Compare retention times and MS/MS spectra against pharmacopeial reference standards for known impurities (e.g., des-acetyl, sulfonic acid byproducts) .
- Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products. Quantify using area normalization or external calibration curves .
Q. How can stereochemical integrity be ensured during synthesis?
- Methodology :
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak IA) to resolve enantiomers. Validate with circular dichroism (CD) spectroscopy.
- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., BINOL-derived catalysts) during sulfonylation or coupling steps to minimize racemization .
Q. What computational approaches predict the compound’s physicochemical properties?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
